molecular formula C8H10F2N2O B13573176 {[4-(Difluoromethoxy)phenyl]methyl}hydrazine

{[4-(Difluoromethoxy)phenyl]methyl}hydrazine

Cat. No.: B13573176
M. Wt: 188.17 g/mol
InChI Key: KRNKUCASABBLAI-UHFFFAOYSA-N
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Description

{[4-(Difluoromethoxy)phenyl]methyl}hydrazine is an organic compound with the molecular formula C8H10F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylhydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Difluoromethoxy)phenyl]methyl}hydrazine typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

{[4-(Difluoromethoxy)phenyl]methyl}hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azine derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of azine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{[4-(Difluoromethoxy)phenyl]methyl}hydrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[4-(Difluoromethoxy)phenyl]methyl}hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity makes it a useful tool in biochemical research for studying enzyme mechanisms and protein function.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine: Similar structure with an additional methoxy group.

    [4-(Difluoromethoxy)benzyl]hydrazine hydrochloride: Similar structure with a benzyl group instead of a phenyl group.

Uniqueness

{[4-(Difluoromethoxy)phenyl]methyl}hydrazine is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the difluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10F2N2O

Molecular Weight

188.17 g/mol

IUPAC Name

[4-(difluoromethoxy)phenyl]methylhydrazine

InChI

InChI=1S/C8H10F2N2O/c9-8(10)13-7-3-1-6(2-4-7)5-12-11/h1-4,8,12H,5,11H2

InChI Key

KRNKUCASABBLAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNN)OC(F)F

Origin of Product

United States

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